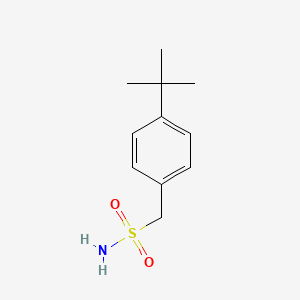
1-(4-Tert-butylphenyl)methanesulfonamide
Übersicht
Beschreibung
1-(4-Tert-butylphenyl)methanesulfonamide, also known as 4-tert-Butylphenol , is an organic compound with the chemical formula C11H17NO2S . It belongs to the class of tert-butyl phenols and appears as a white solid with a distinct phenolic odor. This compound is sparingly soluble in water but dissolves in basic solutions .
Synthesis Analysis
The synthesis of 1-(4-Tert-butylphenyl)methanesulfonamide involves several methods, including sulfonation of 4-tert-butylphenol. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of 1-(4-Tert-butylphenyl)methanesulfonamide is C11H17NO2S , with a molecular weight of 227.33 g/mol . It exists as a solid with a melting point range of 98.0°C to 101.0°C . The compound’s chemical structure comprises a tert-butyl group attached to a phenyl ring, with a sulfonamide functional group .
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)methanesulfonamide may participate in various chemical reactions, including acid-base reactions , oxidation , and substitution reactions. Further exploration of its reactivity can be found in the literature .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Anti-corrosion Performance in Acidic Environments
- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide, also known as Ebastine, is used as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution .
- Methods of Application: The inhibitory performance of the Ebastine molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches . The surface morphology of C-steel immersed in HCl (1.0 M) solution in the absence and presence of the Ebastine molecule was examined by SEM and AFM . Density functional theory (DFT) was employed to examine the Ebastine molecule .
- Results: The inhibition efficacy was observed to rise with the increment of the Ebastine concentration and diminish with growing temperature . The amounts of activation energy (Ea) and heat of adsorption (Qads) were enumerated and elucidated .
2. Synthesis of (tert-butylphenyl) diphenyl phosphate (BuPDPP)
- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide can be used in the synthesis of (tert-butylphenyl) diphenyl phosphate (BuPDPP) from phenol and 4‑tert‑butylphenol .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The reaction is not absolutely selective and significant amounts of (ArO) 3 P=O, (Ar1O) 2 (ArO)P=O, and (Ar1O) 3 P=O are formed in addition to the desired ester (Ar1O)(ArO) 2 P=O .
3. Synthesis of N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide)
- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide can be used in the synthesis of N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The product is a solid with a molecular weight of 413.36 .
4. Production of Fire-Resistant Triaryl Phosphate Oils
- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide can be used in the production of fire-resistant oils derived from triaryl phosphates .
- Methods of Application: The method for obtaining butylated oil developed at the Rosneft United Research and Development Center is described . The application of this method for resuming the production of fire-resistant oils and hydraulic fluids using raw materials available in the Russian Federation is examined .
- Results: Fire-resistant oils and hydraulic fluids derived from phosphate esters are used instead of dangerously inflammable petroleum oils and provide for the reliable operation of turbines, where the risk of accidental conflagration is especially high .
5. Synthesis of N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide)
- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide can be used in the synthesis of N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The product is a solid with a molecular weight of 413.36 .
6. Production of Fire-Resistant Triaryl Phosphate Oils
- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide can be used in the production of fire-resistant oils derived from triaryl phosphates .
- Methods of Application: The method for obtaining butylated oil developed at the Rosneft United Research and Development Center is described . The application of this method for resuming the production of fire-resistant oils and hydraulic fluids using raw materials available in the Russian Federation is examined .
- Results: Fire-resistant oils and hydraulic fluids derived from phosphate esters are used instead of dangerously inflammable petroleum oils and provide for the reliable operation of turbines, where the risk of accidental conflagration is especially high .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h4-7H,8H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBTWZQTVGEOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655653 | |
| Record name | 1-(4-tert-Butylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)methanesulfonamide | |
CAS RN |
64732-37-2 | |
| Record name | 4-(1,1-Dimethylethyl)benzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64732-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-tert-Butylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



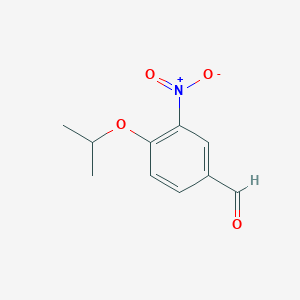
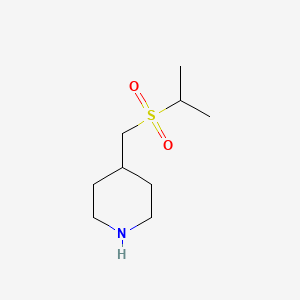
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
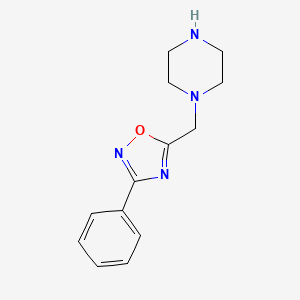
![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
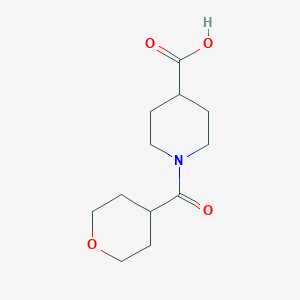
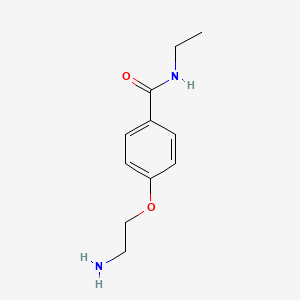


![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)